Ergocalciferol
Overview
Description
It is a secosteroid formed by the photochemical bond breaking of a steroid, specifically by the action of ultraviolet light (UV-B or UV-C) on ergosterol, a form of provitamin D2 . Ergocalciferol is used to prevent and treat vitamin D deficiency, including conditions such as rickets and hypoparathyroidism .
Mechanism of Action
Target of Action
Ergocalciferol, also known as Vitamin D2, is an inactivated vitamin D analog . It primarily targets the Vitamin D Receptor (VDR) . The VDR is a nuclear receptor that regulates gene expression when activated by vitamin D .
Mode of Action
This compound requires transformation to its major active circulating hydroxylated metabolite to exert its effects . This metabolite binds to the VDR, leading to the mobilization and accretion of calcium and phosphorus in the bone, absorption of calcium and phosphorus in the intestine, and reabsorption of calcium and phosphorus in the kidney .
Biochemical Pathways
This compound is involved in the Vitamin D metabolic pathway. It is synthesized by plants in response to UVB light . Once ingested, it undergoes two-step hydroxylation for activation . The first hydroxylation occurs in the liver, producing 25-hydroxyvitamin D, and the second occurs in the kidneys, producing the active form, 1,25-dihydroxyvitamin D . This active form then interacts with the VDR to regulate calcium and phosphorus metabolism .
Pharmacokinetics
This compound is absorbed in the intestines and transported to the liver for the first hydroxylation .
Result of Action
The activation of the VDR by the hydroxylated metabolite of this compound leads to several molecular and cellular effects. These include increased calcium and phosphorus absorption in the intestines, increased secretion of calcium from bone to blood, and increased reabsorption of calcium and phosphorus in the kidneys . These actions help maintain calcium and phosphorus homeostasis, which is essential for bone health .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the synthesis of this compound in plants is influenced by UVB light exposure . Additionally, the absorption of this compound can be affected by factors such as dietary fat content and the presence of certain medical conditions, such as malabsorption syndromes .
Biochemical Analysis
Biochemical Properties
Ergocalciferol participates in numerous biochemical reactions. It is an inactivated vitamin D analog that undergoes two-step metabolism in the liver and kidney to produce a biologically active metabolite, calcitriol . This metabolite binds to the vitamin D receptor (VDR) for the regulation of expression of diverse genes .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by increasing the amount of calcium absorbed by the intestines and kidneys . In a study on β-Cell Function in New-Onset Type 1 Diabetes, this compound significantly slowed the decline in percentage AUC C-peptide from baseline compared with placebo .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It is a secosteroid formed by the action of ultraviolet light (UV-B or UV-C) on ergosterol, a form of provitamin D2 . Like cholecalciferol, this compound is inactive by itself . It works by increasing the amount of calcium absorbed by the intestines and kidneys .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This compound significantly reduced temporal trends in HbA1c, IDAA1c, and TNF-α . The this compound treatment group had statistically significantly higher serum 25-hydroxyvitamin D at 6 months and 9 months than the placebo group .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. High concentrations of vitamin D2 (100,000 ng/ml) and D3 (10,000 ng/ml) affect the growth of A. salmonicida and decrease the viability of S. salar primary macrophages .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is synthesized from 7-DHC via lanosterol (D3) in land animals, 7-DHC via cycloartenol (D3) in plants, ergosterol via lanosterol (D2) in fungi, and 7-DHC or ergosterol (D3 or D2) in algae .
Transport and Distribution
This compound is transported and distributed within cells and tissues. After the activation of the vitamin D receptor, some of the biological changes produced by this compound include mobilization and accretion of calcium and phosphorus in the bone, absorption of calcium and phosphorus in the intestine, and reabsorption of calcium and phosphorus in the kidney .
Subcellular Localization
It is known that the enzymes involved in the biosynthesis and regulation of this compound in yeast have been reported, and their subcellular locations have been studied .
Preparation Methods
Ergocalciferol is synthesized through the irradiation of ergosterol, which is derived from yeast and fungi. The process involves exposing ergosterol to ultraviolet light, resulting in the formation of this compound . Industrial production methods often involve the use of high-performance liquid chromatography (HPLC) to purify the compound . Additionally, controlled release systems using conjugation with glycol chitosan have been developed to enhance the delivery of this compound .
Chemical Reactions Analysis
Ergocalciferol undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include saponification agents and liquid-liquid extraction solvents . The major products formed from these reactions are various hydroxylated metabolites, such as 25-hydroxyvitamin D and 1,25-dihydroxyvitamin D, which are biologically active forms of vitamin D .
Scientific Research Applications
Ergocalciferol has a wide range of scientific research applications. In chemistry, it is used to study the photochemical reactions of steroids. In biology and medicine, this compound is essential for studying vitamin D metabolism and its effects on calcium and phosphate homeostasis . It is also used in the development of vitamin D-fortified foods and pharmaceuticals . Recent research has focused on the encapsulation of this compound in nanoparticles to improve its stability and bioavailability .
Comparison with Similar Compounds
Ergocalciferol is often compared with cholecalciferol (vitamin D3), another form of vitamin D. While both compounds are used to treat vitamin D deficiency, cholecalciferol is more potent and has a longer half-life than this compound . This compound is primarily derived from plant sources, whereas cholecalciferol is synthesized in the skin upon exposure to sunlight . Other similar compounds include calcidiol and calcitriol, which are metabolites of vitamin D3 and play roles in calcium and phosphate metabolism .
Properties
CAS No. |
50-14-6 |
---|---|
Molecular Formula |
C28H44O |
Molecular Weight |
396.6 g/mol |
IUPAC Name |
(1S,3Z)-3-[(2E)-2-[(1R,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol |
InChI |
InChI=1S/C28H44O/c1-19(2)20(3)9-10-22(5)26-15-16-27-23(8-7-17-28(26,27)6)12-13-24-18-25(29)14-11-21(24)4/h9-10,12-13,19-20,22,25-27,29H,4,7-8,11,14-18H2,1-3,5-6H3/b10-9+,23-12+,24-13-/t20-,22+,25-,26+,27?,28+/m0/s1 |
InChI Key |
MECHNRXZTMCUDQ-GXNDFQCXSA-N |
SMILES |
CC(C)C(C)C=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C |
Isomeric SMILES |
C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CCC\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C |
Canonical SMILES |
CC(C)C(C)C=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C |
Appearance |
Ergocalciferol appears as odorless white crystals. Used as a dietary supplement and food additive. (EPA, 1998) |
boiling_point |
Sublimes |
Color/Form |
Prisms from acetone White crystals Colorless crystals |
melting_point |
239 to 244 °F (EPA, 1998) 116.5 °C |
Key on ui other cas no. |
50-14-6 |
physical_description |
Ergocalciferol appears as odorless white crystals. Used as a dietary supplement and food additive. (EPA, 1998) White odorless solid; [CAMEO] White powder; [Sigma-Aldrich MSDS] |
Pictograms |
Acute Toxic; Health Hazard |
shelf_life |
Deterioration of pure crystal is negligible after storage of /9 mo/ in amber evacuated ampuls at refrigerator temperature. /Vitamin D3/ Ergocalciferol decomposes on exposure to air and light, and preparations of the drug should be protected from air and light |
solubility |
Soluble in alcohol, chloroform, ether, and fatty oils. SOL IN FATTY ACIDS Solubility in acetone 69.5, benzene 10, hexane 1 (all in g/L, room temperature) In water, 50 mg/L at 25 °C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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